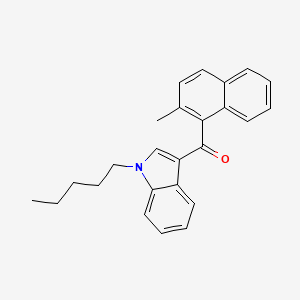
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid that displays high affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . This compound is part of a class of synthetic cannabinoids that have been detected in commercially available herbal products . It is known for its potent effects and is often used in scientific research and forensic applications .
Mechanism of Action
Target of Action
The primary targets of the JWH 122 2-methylnaphthyl isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The JWH 122 2-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding mimics the action of endogenous cannabinoids, leading to changes in cellular functions .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .
Result of Action
The molecular and cellular effects of the JWH 122 2-methylnaphthyl isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. By mimicking endogenous cannabinoids, it can alter various physiological processes, potentially leading to effects such as altered pain sensation, mood changes, and impacts on memory .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the JWH 122 2-methylnaphthyl isomer. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Additionally, individual patient factors, including genetics, age, and health status, can influence its efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
JWH 122 2-methylnaphthyl isomer displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors The interactions with these receptors are key to its role in biochemical reactions
Molecular Mechanism
The molecular mechanism of action of JWH 122 2-methylnaphthyl isomer involves binding interactions with CB1 and CB2 receptors This binding can lead to changes in gene expression and potentially influence enzyme inhibition or activation
Preparation Methods
The synthesis of (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone involves several steps. The general synthetic route includes the reaction of 2-methylnaphthalene with 1-pentyl-1H-indole-3-ylmethanone under specific conditions . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is widely used in scientific research due to its high affinity for cannabinoid receptors . In chemistry, it is used to study the structure-activity relationships of synthetic cannabinoids . In biology and medicine, it is used to investigate the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications . Additionally, it is used in forensic science to develop analytical methods for detecting synthetic cannabinoids in biological samples .
Comparison with Similar Compounds
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is similar to other synthetic cannabinoids such as JWH 018 and JWH 210 . it differs in the position of the methyl group on the naphthyl ring, which can affect its binding affinity and potency . Other similar compounds include JWH 122 3-methylnaphthyl isomer, JWH 122 6-methylnaphthyl isomer, and JWH 122 8-methylnaphthyl isomer . Each of these isomers has unique properties that make them distinct from one another .
Properties
IUPAC Name |
(2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-22(21-12-7-8-13-23(21)26)25(27)24-18(2)14-15-19-10-5-6-11-20(19)24/h5-8,10-15,17H,3-4,9,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJAWRDBCAFLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017308 |
Source


|
| Record name | JWH-122 2-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-69-6 |
Source


|
| Record name | JWH-122 2-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
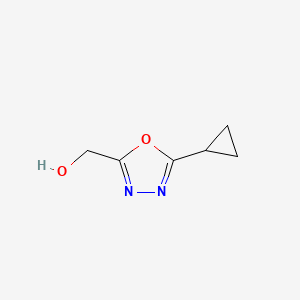
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/new.no-structure.jpg)
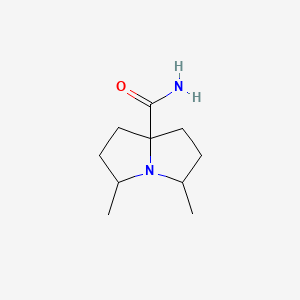
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
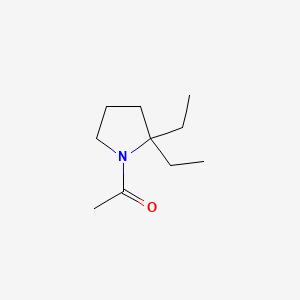
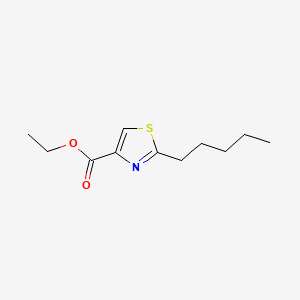
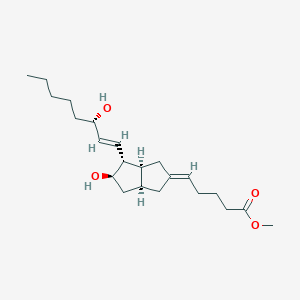
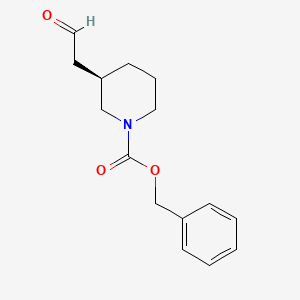
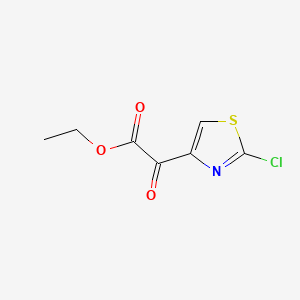

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

